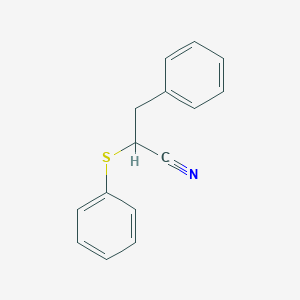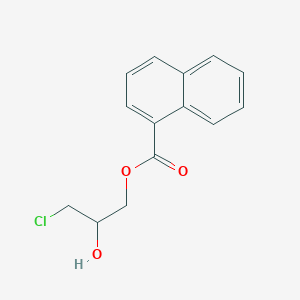
2-(2-Phenoxyethoxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxyethoxy)-1,1’-biphenyl: diethylene glycol monophenyl ether or phenoxydiglycol , has the chemical formula C10H14O3 . Its molecular weight is approximately 182.22 g/mol . This compound combines the biphenyl core with a phenoxyethoxy group, resulting in interesting properties.
准备方法
Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.
Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
化学反应分析
Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Bromination: Reaction with bromine in an organic solvent.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Etherification: Reaction with alkyl halides or alcohols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.
科学研究应用
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its moderate polarity.
Surfactant: Employed in emulsions and formulations.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Pharmacology: Investigated for potential pharmacological applications.
Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.
Plasticizers: Enhances flexibility in plastics.
作用机制
The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.
相似化合物的比较
属性
| 97762-38-4 | |
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-(2-phenoxyethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI 键 |
KOGCEIITTJTIMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


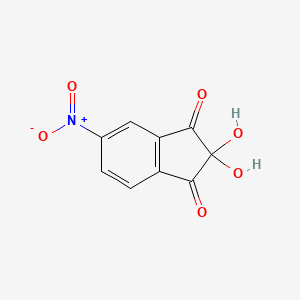
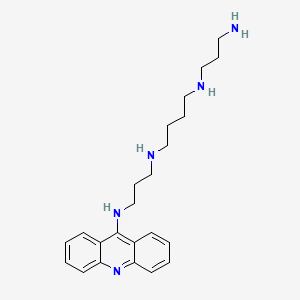

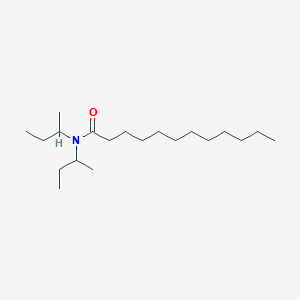
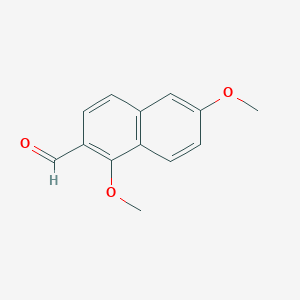
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)


